4-(4-Fluorophenoxy)piperidine
CAS No.: 3413-28-3
Cat. No.: VC2012158
Molecular Formula: C11H14FNO
Molecular Weight: 195.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3413-28-3 |
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Molecular Formula | C11H14FNO |
Molecular Weight | 195.23 g/mol |
IUPAC Name | 4-(4-fluorophenoxy)piperidine |
Standard InChI | InChI=1S/C11H14FNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 |
Standard InChI Key | QUPXFCLFBNUVGX-UHFFFAOYSA-N |
SMILES | C1CNCCC1OC2=CC=C(C=C2)F |
Canonical SMILES | C1CNCCC1OC2=CC=C(C=C2)F |
Introduction
Synthesis Pathways
The synthesis of 4-(4-Fluorophenoxy)piperidine involves strategic reactions to introduce the fluorophenoxy group onto the piperidine scaffold. Below is an outline of common synthetic approaches:
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Nucleophilic Substitution:
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A piperidine derivative reacts with 4-fluorophenol in the presence of a base (e.g., sodium hydride or potassium carbonate) to form the desired ether bond.
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Catalytic Reactions:
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Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, may also be employed for more complex derivatives.
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Alternative Processes:
Reaction Example:
Applications in Medicinal Chemistry
The structural features of 4-(4-Fluorophenoxy)piperidine make it a versatile scaffold in drug discovery:
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Pharmacological Relevance:
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Potential Bioactivities:
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Structure-Activity Relationship (SAR):
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Modifications on the phenoxy or piperidine moiety can adjust potency and selectivity against specific molecular targets.
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For instance, replacing fluorine with other halogens may alter pharmacokinetic profiles.
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Biological Evaluation
Although specific studies on 4-(4-Fluorophenoxy)piperidine remain limited, related compounds have demonstrated significant biological activity:
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Anticancer Potential:
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Safety Profile:
Challenges and Future Directions
Despite its promising applications, several challenges remain:
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Synthetic Optimization:
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Developing cost-effective and scalable synthesis routes is essential for industrial applications.
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Detailed Bioactivity Studies:
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Comprehensive pharmacological profiling is needed to fully understand its therapeutic potential.
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Derivatization Opportunities:
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Exploring analogs with varied substituents may uncover new applications in drug development.
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